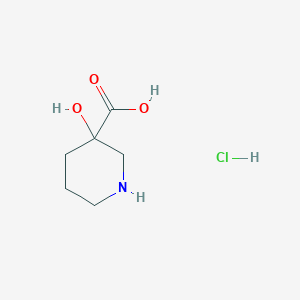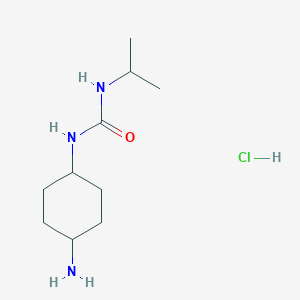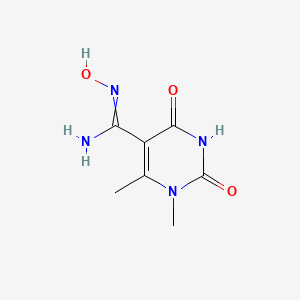![molecular formula C9H12FNO B1449033 [3-(Dimethylamino)-5-fluorophenyl]methanol CAS No. 1701527-56-1](/img/structure/B1449033.png)
[3-(Dimethylamino)-5-fluorophenyl]methanol
Vue d'ensemble
Description
“[3-(Dimethylamino)-5-fluorophenyl]methanol” is a chemical compound with the CAS Number: 1701527-56-1 . It has a molecular weight of 169.2 . The IUPAC name for this compound is (3-(dimethylamino)-5-fluorophenyl)methanol . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for [3-(Dimethylamino)-5-fluorophenyl]methanol is1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure. It is stored at temperatures between 2-8°C . The compound’s physical form is not specified in the sources .
Applications De Recherche Scientifique
Photophysical Properties and Molecular Logic Devices
- pH-Driven Fluorescence Modulation: A study on 1,3,5-triarylpyrazolines, which incorporate structures similar to [3-(Dimethylamino)-5-fluorophenyl]methanol, demonstrated pH-driven off-on-off molecular logic behavior. These compounds exhibit strong fluorescence at certain proton concentrations due to protonation of the dimethylamino unit, showcasing their potential in pH sensing and molecular electronics (Zammit et al., 2015).
Synthetic Applications and Chemical Sensing
- Chemosensors for Nitroaromatic Compounds: Dimethylamine-derived Zn(II)phthalocyanines have been synthesized and shown to exhibit high selectivity towards trinitrophenol (TNP), indicating their utility as sensitive chemosensors for explosives detection (Venkatramaiah et al., 2015).
- Catalysis in CO2 Hydrogenation to Methanol: A study described the tandem catalysis with dimethylamine and a ruthenium complex for the hydrogenation of CO2 to methanol, illustrating an innovative approach to CO2 utilization and methanol production (Rezayee et al., 2015).
Molecular Interactions and Structural Analysis
- Hydrogen Bonding and Molecular Structure: Research on tris(2-(dimethylamino)phenyl)methanol salt derivatives highlighted the roles of anions and hydrogen bonds in determining the conformation and properties of these compounds, contributing to a deeper understanding of molecular interactions and stability (Zhang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
[3-(dimethylamino)-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMBZWBJXULHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-5-fluorophenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)




![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)



![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
